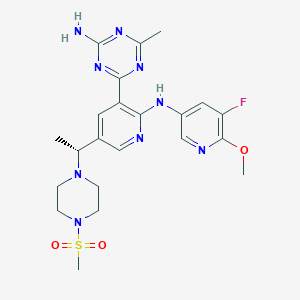

AMG 511

Description

Propriétés

IUPAC Name |

4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1R)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGIFHQBIIHRIZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C@@H](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Sotorasib (AMG 511) in KRAS G12C-Mutated Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotorasib (formerly AMG 511) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. While the KRAS G12C mutation is a rare event in glioblastoma, occurring in approximately 1-2% of cases, it represents a potentially actionable target in this aggressive brain tumor. This technical guide delineates the core mechanism of action of Sotorasib, its impact on downstream signaling pathways, and the existing, albeit limited, evidence for its activity in glioblastoma. Preclinical data from other KRAS G12C-mutated cancer types are presented to illustrate the drug's cellular effects, alongside a summary of the clinical evidence for its intracranial activity. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of KRAS G12C inhibition in glioblastoma.

Introduction to KRAS and the G12C Mutation in Glioblastoma

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, promoting uncontrolled cell growth and tumorigenesis.[1]

In glioblastoma, the landscape of driver mutations is complex and heterogeneous, with alterations in pathways such as RTK/RAS/PI3K being common.[2] While mutations in EGFR and alterations in PTEN are more frequent, KRAS mutations do occur, with the G12C variant being a rare subtype.[2] Despite its low frequency, the availability of a targeted inhibitor makes the identification of this mutation clinically relevant.

Core Mechanism of Sotorasib Action

Sotorasib's mechanism of action is highly specific to the KRAS G12C mutant protein. It leverages the unique chemical properties of the substituted cysteine residue at position 12.

Covalent and Irreversible Inhibition

Sotorasib acts as a covalent inhibitor. Its electrophilic acrylamide (B121943) warhead forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[1] This binding event occurs within a transiently accessible pocket, known as the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state.[1] By forming this covalent adduct, Sotorasib effectively traps the KRAS G12C protein in its "off" conformation, preventing the exchange of GDP for GTP and thereby blocking its reactivation and subsequent downstream signaling.[1] This targeted approach ensures high specificity for the mutant protein with minimal off-target effects on wild-type KRAS.[3]

Impact on Downstream Signaling Pathways

By locking KRAS G12C in an inactive state, Sotorasib effectively suppresses the downstream signaling cascades that promote tumorigenesis. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.

Inhibition of the MAPK/ERK Pathway

The MAPK pathway (also known as the RAF-MEK-ERK pathway) is a critical signaling cascade downstream of KRAS. Constitutive activation of KRAS G12C leads to the phosphorylation and activation of RAF, MEK, and subsequently ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive cell proliferation and survival. Sotorasib's inhibition of KRAS G12C leads to a profound decrease in the phosphorylation of ERK, a key biomarker of target engagement and pathway inhibition.[1]

Attenuation of the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another crucial signaling axis downstream of KRAS. This pathway is central to regulating cell growth, metabolism, and survival. Inhibition of KRAS G12C by Sotorasib can lead to reduced activation of this pathway, contributing to its anti-proliferative and pro-apoptotic effects.

Preclinical Efficacy of Sotorasib

In Vitro Cellular Assays

In cellular viability assays, Sotorasib potently and selectively impairs the growth of KRAS G12C mutant cell lines, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range. Non-KRAS G12C cell lines are largely insensitive to Sotorasib, highlighting its specificity.

Table 1: Preclinical In Vitro Efficacy of Sotorasib in KRAS G12C-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Pathway Inhibition |

| NCI-H358 | NSCLC | ~0.006 | p-ERK |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | p-ERK |

| Various Non-KRAS G12C | Multiple | >7.5 | No effect |

Data extrapolated from studies on non-glioblastoma cell lines.[4]

In Vivo Xenograft Models

In mouse xenograft models of KRAS G12C-mutated cancers, orally administered Sotorasib has been shown to induce tumor regression.[4] Furthermore, preclinical studies in mouse models of brain metastases from KRAS G12C-mutated lung cancer suggest that Sotorasib can penetrate the blood-brain barrier and exert therapeutic activity against intracranial tumors.

Clinical Evidence in Glioblastoma and Intracranial Activity

While preclinical data in glioblastoma models is lacking, there is emerging clinical evidence of Sotorasib's activity in the central nervous system.

Case Report in Recurrent Glioblastoma

A case report has documented the use of Sotorasib in a patient with recurrent, progressive KRAS G12C-mutated glioblastoma. The patient experienced prolonged disease stabilization for 11 months following treatment with Sotorasib monotherapy.[2] This case provides the first direct evidence of clinical benefit for a KRAS G12C inhibitor in a primary brain tumor and suggests that Sotorasib achieves clinically meaningful concentrations in the brain.[2]

Intracranial Activity in Brain Metastases

Data from the CodeBreaK 100 clinical trial in patients with KRAS G12C-mutated NSCLC and stable, previously treated brain metastases showed promising intracranial responses.[2] In this cohort, Sotorasib monotherapy resulted in an intracranial disease control rate of 88%, with some patients achieving a complete response.[2] These findings further support the ability of Sotorasib to cross the blood-brain barrier.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the mechanism of action of Sotorasib. These would need to be adapted for use with KRAS G12C-mutated glioblastoma cells, should such models become available.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Objective: To determine the cytotoxic and cytostatic effects of Sotorasib on KRAS G12C-mutated glioblastoma cells.

-

Methodology:

-

Cell Seeding: Plate KRAS G12C-mutant glioblastoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Sotorasib (e.g., 0.001 to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Pathway Inhibition

-

Objective: To confirm the on-target effect of Sotorasib by measuring the phosphorylation status of downstream effector proteins in the MAPK pathway.

-

Methodology:

-

Cell Treatment: Culture KRAS G12C-mutated glioblastoma cells and treat with Sotorasib at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK), as well as a loading control (e.g., GAPDH or β-actin).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of Sotorasib in an orthotopic KRAS G12C-mutated glioblastoma xenograft model.

-

Methodology:

-

Tumor Implantation: Intracranially implant KRAS G12C-mutated glioblastoma cells into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).

-

Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer Sotorasib orally at a predetermined dose and schedule.

-

Efficacy Assessment: Measure tumor volume regularly. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

-

Conclusion

Sotorasib presents a novel therapeutic strategy for a small subset of glioblastoma patients with the KRAS G12C mutation. Its mechanism of action, involving the specific and irreversible inhibition of the mutant KRAS protein, is well-defined and leads to the suppression of key oncogenic signaling pathways. While preclinical data specific to glioblastoma is currently limited, the demonstrated intracranial activity of Sotorasib in a clinical case of glioblastoma and in brain metastases from other cancers provides a strong rationale for further investigation. Future research should focus on establishing KRAS G12C-mutated glioblastoma preclinical models to thoroughly evaluate the efficacy of Sotorasib and to explore potential combination therapies that may enhance its anti-tumor activity in this challenging disease.

References

The Mechanism of Action of Sotorasib (AMG 511) in KRAS G12C-Mutated Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotorasib (formerly AMG 511) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. While the KRAS G12C mutation is a rare event in glioblastoma, occurring in approximately 1-2% of cases, it represents a potentially actionable target in this aggressive brain tumor. This technical guide delineates the core mechanism of action of Sotorasib, its impact on downstream signaling pathways, and the existing, albeit limited, evidence for its activity in glioblastoma. Preclinical data from other KRAS G12C-mutated cancer types are presented to illustrate the drug's cellular effects, alongside a summary of the clinical evidence for its intracranial activity. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of KRAS G12C inhibition in glioblastoma.

Introduction to KRAS and the G12C Mutation in Glioblastoma

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, promoting uncontrolled cell growth and tumorigenesis.[1]

In glioblastoma, the landscape of driver mutations is complex and heterogeneous, with alterations in pathways such as RTK/RAS/PI3K being common.[2] While mutations in EGFR and alterations in PTEN are more frequent, KRAS mutations do occur, with the G12C variant being a rare subtype.[2] Despite its low frequency, the availability of a targeted inhibitor makes the identification of this mutation clinically relevant.

Core Mechanism of Sotorasib Action

Sotorasib's mechanism of action is highly specific to the KRAS G12C mutant protein. It leverages the unique chemical properties of the substituted cysteine residue at position 12.

Covalent and Irreversible Inhibition

Sotorasib acts as a covalent inhibitor. Its electrophilic acrylamide warhead forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[1] This binding event occurs within a transiently accessible pocket, known as the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state.[1] By forming this covalent adduct, Sotorasib effectively traps the KRAS G12C protein in its "off" conformation, preventing the exchange of GDP for GTP and thereby blocking its reactivation and subsequent downstream signaling.[1] This targeted approach ensures high specificity for the mutant protein with minimal off-target effects on wild-type KRAS.[3]

Impact on Downstream Signaling Pathways

By locking KRAS G12C in an inactive state, Sotorasib effectively suppresses the downstream signaling cascades that promote tumorigenesis. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.

Inhibition of the MAPK/ERK Pathway

The MAPK pathway (also known as the RAF-MEK-ERK pathway) is a critical signaling cascade downstream of KRAS. Constitutive activation of KRAS G12C leads to the phosphorylation and activation of RAF, MEK, and subsequently ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive cell proliferation and survival. Sotorasib's inhibition of KRAS G12C leads to a profound decrease in the phosphorylation of ERK, a key biomarker of target engagement and pathway inhibition.[1]

Attenuation of the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another crucial signaling axis downstream of KRAS. This pathway is central to regulating cell growth, metabolism, and survival. Inhibition of KRAS G12C by Sotorasib can lead to reduced activation of this pathway, contributing to its anti-proliferative and pro-apoptotic effects.

Preclinical Efficacy of Sotorasib

In Vitro Cellular Assays

In cellular viability assays, Sotorasib potently and selectively impairs the growth of KRAS G12C mutant cell lines, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range. Non-KRAS G12C cell lines are largely insensitive to Sotorasib, highlighting its specificity.

Table 1: Preclinical In Vitro Efficacy of Sotorasib in KRAS G12C-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Pathway Inhibition |

| NCI-H358 | NSCLC | ~0.006 | p-ERK |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | p-ERK |

| Various Non-KRAS G12C | Multiple | >7.5 | No effect |

Data extrapolated from studies on non-glioblastoma cell lines.[4]

In Vivo Xenograft Models

In mouse xenograft models of KRAS G12C-mutated cancers, orally administered Sotorasib has been shown to induce tumor regression.[4] Furthermore, preclinical studies in mouse models of brain metastases from KRAS G12C-mutated lung cancer suggest that Sotorasib can penetrate the blood-brain barrier and exert therapeutic activity against intracranial tumors.

Clinical Evidence in Glioblastoma and Intracranial Activity

While preclinical data in glioblastoma models is lacking, there is emerging clinical evidence of Sotorasib's activity in the central nervous system.

Case Report in Recurrent Glioblastoma

A case report has documented the use of Sotorasib in a patient with recurrent, progressive KRAS G12C-mutated glioblastoma. The patient experienced prolonged disease stabilization for 11 months following treatment with Sotorasib monotherapy.[2] This case provides the first direct evidence of clinical benefit for a KRAS G12C inhibitor in a primary brain tumor and suggests that Sotorasib achieves clinically meaningful concentrations in the brain.[2]

Intracranial Activity in Brain Metastases

Data from the CodeBreaK 100 clinical trial in patients with KRAS G12C-mutated NSCLC and stable, previously treated brain metastases showed promising intracranial responses.[2] In this cohort, Sotorasib monotherapy resulted in an intracranial disease control rate of 88%, with some patients achieving a complete response.[2] These findings further support the ability of Sotorasib to cross the blood-brain barrier.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the mechanism of action of Sotorasib. These would need to be adapted for use with KRAS G12C-mutated glioblastoma cells, should such models become available.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Objective: To determine the cytotoxic and cytostatic effects of Sotorasib on KRAS G12C-mutated glioblastoma cells.

-

Methodology:

-

Cell Seeding: Plate KRAS G12C-mutant glioblastoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Sotorasib (e.g., 0.001 to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Pathway Inhibition

-

Objective: To confirm the on-target effect of Sotorasib by measuring the phosphorylation status of downstream effector proteins in the MAPK pathway.

-

Methodology:

-

Cell Treatment: Culture KRAS G12C-mutated glioblastoma cells and treat with Sotorasib at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK), as well as a loading control (e.g., GAPDH or β-actin).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of Sotorasib in an orthotopic KRAS G12C-mutated glioblastoma xenograft model.

-

Methodology:

-

Tumor Implantation: Intracranially implant KRAS G12C-mutated glioblastoma cells into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).

-

Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer Sotorasib orally at a predetermined dose and schedule.

-

Efficacy Assessment: Measure tumor volume regularly. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

-

Conclusion

Sotorasib presents a novel therapeutic strategy for a small subset of glioblastoma patients with the KRAS G12C mutation. Its mechanism of action, involving the specific and irreversible inhibition of the mutant KRAS protein, is well-defined and leads to the suppression of key oncogenic signaling pathways. While preclinical data specific to glioblastoma is currently limited, the demonstrated intracranial activity of Sotorasib in a clinical case of glioblastoma and in brain metastases from other cancers provides a strong rationale for further investigation. Future research should focus on establishing KRAS G12C-mutated glioblastoma preclinical models to thoroughly evaluate the efficacy of Sotorasib and to explore potential combination therapies that may enhance its anti-tumor activity in this challenging disease.

References

Pan-PI3K Inhibitor AMG 511: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of AMG 511, a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. This document details its inhibitory activity against PI3K isoforms and other kinases, outlines the experimental methodologies used for these characterizations, and illustrates the relevant signaling pathways.

Executive Summary

This compound is a highly selective pan-Class I PI3K inhibitor with potent activity against all four Class I isoforms (p110α, p110β, p110δ, and p110γ).[1][2] Its selectivity has been demonstrated against a broad panel of protein kinases, where it shows minimal off-target activity.[1][2] In cellular contexts, this compound effectively inhibits the PI3K signaling pathway, as evidenced by the dose-dependent reduction of phosphorylated AKT (p-Akt).[3] This targeted activity profile makes this compound a significant tool for cancer research and a potential therapeutic agent in malignancies with a dysregulated PI3K pathway.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against Class I PI3K Isoforms

| Target | Ki (nM) | IC50 (nM) |

| PI3Kα (p110α) | 4[1][2][5] | 11[3] |

| PI3Kβ (p110β) | 6[1][2][5] | 8[3] |

| PI3Kδ (p110δ) | 2[1][2][5] | 2[3] |

| PI3Kγ (p110γ) | 1[1][2][5] | 6[3] |

Table 2: Selectivity of this compound against Other Kinases

| Target | IC50 (nM) |

| mTOR | >10,000[1] |

| hVPS34 | >9,000[1] |

| DNA-PK | 12,000[1] |

| Broad Kinase Panel (372 kinases) | No significant binding affinity at 1 µM[2][4] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| U87 MG (Glioblastoma) | p-Akt (S473) Phosphorylation | 4[2][3] |

| U87 MG (Glioblastoma) | PRAS40 Phosphorylation | 23[3] |

| U87 MG (Glioblastoma) | p70S6K Phosphorylation | 30[3] |

| U87 MG (Glioblastoma) | S6 Phosphorylation | 70[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating PI3K inhibitors.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for PI3K Inhibitor Profiling.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the primary characterization of this compound are not publicly available. The following are generalized protocols for the types of experiments typically employed to determine the selectivity profile of a PI3K inhibitor, based on common laboratory practices.

Biochemical PI3K Enzyme Inhibition Assay (Generalized Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against purified PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

-

ATP

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the PI3K enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Ki values can be determined using the Cheng-Prusoff equation if the Km for ATP is known.

-

Cellular p-Akt (S473) Inhibition Assay (Generalized Protocol)

This protocol describes a method to measure the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of Akt at Serine 473.

-

Reagents and Materials:

-

U87 MG cells or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system for western blots

-

-

Procedure:

-

Seed U87 MG cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.[6][7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-Akt and total Akt using image analysis software.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

Calculate the percent inhibition of p-Akt phosphorylation relative to the stimulated vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Kinase Panel Screening (General Approach)

To assess the broader selectivity of this compound, it was likely screened against a large panel of purified protein kinases. This is typically performed by specialized contract research organizations.

-

General Methodology:

-

A single high concentration of the test compound (e.g., 1 µM) is incubated with a large number of different purified kinases (e.g., over 300).

-

The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.

-

The percent inhibition for each kinase is calculated.

-

"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50%) at the screening concentration.

-

For any significant off-target hits, follow-up IC50 determinations are performed to quantify the potency of the interaction.

-

Conclusion

This compound demonstrates a highly potent and selective inhibition of Class I PI3K isoforms. Its minimal off-target activity, as demonstrated in broad kinase panel screening, underscores its utility as a specific pharmacological probe for studying PI3K signaling. The potent inhibition of downstream pathway markers, such as p-Akt, in cancer cell lines further validates its on-target cellular activity. This comprehensive selectivity profile supports the continued investigation of this compound in preclinical and clinical settings for cancers driven by aberrant PI3K pathway activation.

References

- 1. AMG-511 - Chemietek [chemietek.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound is an Orally Active pan-PI3K Inhibitor | MedChemExpress [medchemexpress.eu]

- 5. mybiosource.com [mybiosource.com]

- 6. Phospho-Akt (Ser473) (587F11) Mouse Monoclonal Antibody (#4051) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

Pan-PI3K Inhibitor AMG 511: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of AMG 511, a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. This document details its inhibitory activity against PI3K isoforms and other kinases, outlines the experimental methodologies used for these characterizations, and illustrates the relevant signaling pathways.

Executive Summary

This compound is a highly selective pan-Class I PI3K inhibitor with potent activity against all four Class I isoforms (p110α, p110β, p110δ, and p110γ).[1][2] Its selectivity has been demonstrated against a broad panel of protein kinases, where it shows minimal off-target activity.[1][2] In cellular contexts, this compound effectively inhibits the PI3K signaling pathway, as evidenced by the dose-dependent reduction of phosphorylated AKT (p-Akt).[3] This targeted activity profile makes this compound a significant tool for cancer research and a potential therapeutic agent in malignancies with a dysregulated PI3K pathway.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against Class I PI3K Isoforms

| Target | Ki (nM) | IC50 (nM) |

| PI3Kα (p110α) | 4[1][2][5] | 11[3] |

| PI3Kβ (p110β) | 6[1][2][5] | 8[3] |

| PI3Kδ (p110δ) | 2[1][2][5] | 2[3] |

| PI3Kγ (p110γ) | 1[1][2][5] | 6[3] |

Table 2: Selectivity of this compound against Other Kinases

| Target | IC50 (nM) |

| mTOR | >10,000[1] |

| hVPS34 | >9,000[1] |

| DNA-PK | 12,000[1] |

| Broad Kinase Panel (372 kinases) | No significant binding affinity at 1 µM[2][4] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| U87 MG (Glioblastoma) | p-Akt (S473) Phosphorylation | 4[2][3] |

| U87 MG (Glioblastoma) | PRAS40 Phosphorylation | 23[3] |

| U87 MG (Glioblastoma) | p70S6K Phosphorylation | 30[3] |

| U87 MG (Glioblastoma) | S6 Phosphorylation | 70[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating PI3K inhibitors.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for PI3K Inhibitor Profiling.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the primary characterization of this compound are not publicly available. The following are generalized protocols for the types of experiments typically employed to determine the selectivity profile of a PI3K inhibitor, based on common laboratory practices.

Biochemical PI3K Enzyme Inhibition Assay (Generalized Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against purified PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

-

ATP

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the PI3K enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Ki values can be determined using the Cheng-Prusoff equation if the Km for ATP is known.

-

Cellular p-Akt (S473) Inhibition Assay (Generalized Protocol)

This protocol describes a method to measure the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of Akt at Serine 473.

-

Reagents and Materials:

-

U87 MG cells or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system for western blots

-

-

Procedure:

-

Seed U87 MG cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.[6][7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-Akt and total Akt using image analysis software.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

Calculate the percent inhibition of p-Akt phosphorylation relative to the stimulated vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Kinase Panel Screening (General Approach)

To assess the broader selectivity of this compound, it was likely screened against a large panel of purified protein kinases. This is typically performed by specialized contract research organizations.

-

General Methodology:

-

A single high concentration of the test compound (e.g., 1 µM) is incubated with a large number of different purified kinases (e.g., over 300).

-

The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.

-

The percent inhibition for each kinase is calculated.

-

"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50%) at the screening concentration.

-

For any significant off-target hits, follow-up IC50 determinations are performed to quantify the potency of the interaction.

-

Conclusion

This compound demonstrates a highly potent and selective inhibition of Class I PI3K isoforms. Its minimal off-target activity, as demonstrated in broad kinase panel screening, underscores its utility as a specific pharmacological probe for studying PI3K signaling. The potent inhibition of downstream pathway markers, such as p-Akt, in cancer cell lines further validates its on-target cellular activity. This comprehensive selectivity profile supports the continued investigation of this compound in preclinical and clinical settings for cancers driven by aberrant PI3K pathway activation.

References

- 1. AMG-511 - Chemietek [chemietek.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound is an Orally Active pan-PI3K Inhibitor | MedChemExpress [medchemexpress.eu]

- 5. mybiosource.com [mybiosource.com]

- 6. Phospho-Akt (Ser473) (587F11) Mouse Monoclonal Antibody (#4051) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

The Double-Edged Sword: Unraveling the Downstream Signaling Effects of AMG 511 on Akt Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract: The advent of KRAS G12C inhibitors, such as AMG 511 (sotorasib), has marked a significant breakthrough in the treatment of cancers harboring this specific mutation. While the primary mechanism of action involves the direct inhibition of the MAPK pathway, the downstream signaling landscape is complex and reveals adaptive responses that can limit therapeutic efficacy. A key node in this adaptive rewiring is the PI3K/Akt/mTOR pathway. This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, with a specific focus on the nuanced regulation of Akt phosphorylation. We will explore the dual effects of this compound on the Akt pathway, detailing its inhibitory action in sensitive cells and the paradoxical activation observed in the context of therapeutic resistance. This guide consolidates quantitative data, presents detailed experimental protocols for assessing Akt phosphorylation, and provides visual representations of the underlying molecular pathways and experimental workflows to aid researchers and drug development professionals in navigating this critical aspect of KRAS G12C inhibitor biology.

Introduction: The Complex Interplay between KRAS G12C Inhibition and Akt Signaling

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the absence of a discernible binding pocket for small molecule inhibitors. The development of this compound (sotorasib), a first-in-class covalent inhibitor of the KRAS G12C mutant protein, has revolutionized the therapeutic landscape for patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2]

This compound selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[1][3] This prevents the interaction of KRAS with its downstream effectors, leading to the potent suppression of the mitogen-activated protein kinase (MAPK) signaling cascade (RAF-MEK-ERK), a key driver of tumor cell proliferation and survival.[2][4]

However, the clinical activity of this compound monotherapy can be limited by both intrinsic and acquired resistance mechanisms. A growing body of evidence points to the reactivation of alternative signaling pathways as a major contributor to this resistance. Among these, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway has emerged as a critical escape route for cancer cells under the pressure of KRAS G12C inhibition.[5]

This guide delves into the intricate downstream effects of this compound on Akt phosphorylation, a central event in the activation of the PI3K pathway. We will examine how this compound can, on one hand, lead to a reduction in Akt phosphorylation in sensitive cancer cells, while on the other hand, its long-term administration can paradoxically result in the sustained or even increased phosphorylation of Akt, contributing to therapeutic resistance.

Quantitative Analysis of this compound's Effect on Akt Phosphorylation

The impact of this compound on Akt phosphorylation is context-dependent, varying across different cancer cell lines and influenced by the underlying genetic and signaling landscape. While comprehensive quantitative data across a wide range of models is still emerging, available studies provide key insights into this dynamic process.

| Cell Line | Cancer Type | Key Genetic Features | This compound Concentration | Effect on p-Akt (Ser473) | Reference |

| U87 MG | Glioblastoma | PTEN null | IC50 = 4 nM | Dose-dependent reduction | [6] |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |

| LU65 | Lung Adenocarcinoma | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |

| LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No significant change | [7] |

| Sotorasib-resistant MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | No reduction | [7] |

| Sotorasib-resistant LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No reduction | [7] |

Table 1: Summary of Quantitative Data on the Effect of this compound (Sotorasib) on Akt Phosphorylation (p-Akt Ser473). This table summarizes the reported effects of this compound on the phosphorylation of Akt at serine 473 in various cancer cell lines. The data highlights the differential response to this compound, with sensitive cells showing a decrease in p-Akt levels, while resistant cells or those with co-occurring mutations in the PI3K pathway exhibit sustained Akt phosphorylation.

Signaling Pathways: Visualizing the Downstream Effects of this compound

To comprehend the intricate signaling dynamics, it is crucial to visualize the molecular pathways involved. The following diagrams, generated using the DOT language, illustrate the canonical KRAS signaling, the mechanism of this compound action, and the subsequent adaptive response involving the Akt pathway.

References

- 1. bosterbio.com [bosterbio.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. AMG-511 - Chemietek [chemietek.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Downstream Signaling Effects of AMG 511 on Akt Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract: The advent of KRAS G12C inhibitors, such as AMG 511 (sotorasib), has marked a significant breakthrough in the treatment of cancers harboring this specific mutation. While the primary mechanism of action involves the direct inhibition of the MAPK pathway, the downstream signaling landscape is complex and reveals adaptive responses that can limit therapeutic efficacy. A key node in this adaptive rewiring is the PI3K/Akt/mTOR pathway. This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, with a specific focus on the nuanced regulation of Akt phosphorylation. We will explore the dual effects of this compound on the Akt pathway, detailing its inhibitory action in sensitive cells and the paradoxical activation observed in the context of therapeutic resistance. This guide consolidates quantitative data, presents detailed experimental protocols for assessing Akt phosphorylation, and provides visual representations of the underlying molecular pathways and experimental workflows to aid researchers and drug development professionals in navigating this critical aspect of KRAS G12C inhibitor biology.

Introduction: The Complex Interplay between KRAS G12C Inhibition and Akt Signaling

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the absence of a discernible binding pocket for small molecule inhibitors. The development of this compound (sotorasib), a first-in-class covalent inhibitor of the KRAS G12C mutant protein, has revolutionized the therapeutic landscape for patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2]

This compound selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[1][3] This prevents the interaction of KRAS with its downstream effectors, leading to the potent suppression of the mitogen-activated protein kinase (MAPK) signaling cascade (RAF-MEK-ERK), a key driver of tumor cell proliferation and survival.[2][4]

However, the clinical activity of this compound monotherapy can be limited by both intrinsic and acquired resistance mechanisms. A growing body of evidence points to the reactivation of alternative signaling pathways as a major contributor to this resistance. Among these, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway has emerged as a critical escape route for cancer cells under the pressure of KRAS G12C inhibition.[5]

This guide delves into the intricate downstream effects of this compound on Akt phosphorylation, a central event in the activation of the PI3K pathway. We will examine how this compound can, on one hand, lead to a reduction in Akt phosphorylation in sensitive cancer cells, while on the other hand, its long-term administration can paradoxically result in the sustained or even increased phosphorylation of Akt, contributing to therapeutic resistance.

Quantitative Analysis of this compound's Effect on Akt Phosphorylation

The impact of this compound on Akt phosphorylation is context-dependent, varying across different cancer cell lines and influenced by the underlying genetic and signaling landscape. While comprehensive quantitative data across a wide range of models is still emerging, available studies provide key insights into this dynamic process.

| Cell Line | Cancer Type | Key Genetic Features | This compound Concentration | Effect on p-Akt (Ser473) | Reference |

| U87 MG | Glioblastoma | PTEN null | IC50 = 4 nM | Dose-dependent reduction | [6] |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |

| LU65 | Lung Adenocarcinoma | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |

| LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No significant change | [7] |

| Sotorasib-resistant MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | No reduction | [7] |

| Sotorasib-resistant LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No reduction | [7] |

Table 1: Summary of Quantitative Data on the Effect of this compound (Sotorasib) on Akt Phosphorylation (p-Akt Ser473). This table summarizes the reported effects of this compound on the phosphorylation of Akt at serine 473 in various cancer cell lines. The data highlights the differential response to this compound, with sensitive cells showing a decrease in p-Akt levels, while resistant cells or those with co-occurring mutations in the PI3K pathway exhibit sustained Akt phosphorylation.

Signaling Pathways: Visualizing the Downstream Effects of this compound

To comprehend the intricate signaling dynamics, it is crucial to visualize the molecular pathways involved. The following diagrams, generated using the DOT language, illustrate the canonical KRAS signaling, the mechanism of this compound action, and the subsequent adaptive response involving the Akt pathway.

References

- 1. bosterbio.com [bosterbio.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. AMG-511 - Chemietek [chemietek.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Sotorasib (AMG 511): A Technical Deep Dive into the First-in-Class KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Sotorasib (formerly AMG 511, marketed as Lumakras®) represents a landmark achievement in oncology, being the first approved targeted therapy for cancers harboring the KRAS G12C mutation. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) that led to the discovery of Sotorasib, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation introduces a reactive cysteine residue that became the Achilles' heel for this notorious cancer driver, paving the way for the development of covalent inhibitors.

Sotorasib emerged from a structure-guided drug discovery campaign that aimed to develop a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. The key to its success lies in the molecule's ability to form an irreversible covalent bond with the mutant cysteine-12, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream signaling cascade that drives tumor growth and proliferation.

The KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state. This results in the persistent activation of downstream signaling pathways, most notably the MAPK (RAF-MEK-ERK) pathway, which promotes cell proliferation.

Sotorasib selectively targets the inactive, GDP-bound conformation of KRAS G12C. It binds to a cryptic pocket, termed the Switch-II pocket, and forms a covalent bond with the thiol group of the cysteine-12 residue. This irreversible binding traps KRAS G12C in its inactive state, effectively shutting down the oncogenic signaling.

Structural Activity Relationship (SAR) of this compound

The development of Sotorasib involved the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The core of the SAR studies revolved around a quinazolinone scaffold. The key structural features and their impact on activity are summarized below.

Core Scaffold and Cryptic Pocket Engagement

A pivotal moment in the discovery of Sotorasib was the identification of a cryptic pocket near the Switch-II region of KRAS G12C, formed by the residues H95, Y96, and Q99. Exploiting this pocket with bulky substituents at the C4 position of the quinazolinone core was crucial for enhancing potency.

The Acrylamide (B121943) Warhead

The acrylamide group serves as the covalent "warhead" that irreversibly binds to the cysteine-12 residue of the mutant KRAS protein. The linker connecting the acrylamide to the core scaffold was optimized for length and flexibility to ensure proper positioning for the covalent reaction.

Atropisomerism and its Impact on Potency

A key feature of Sotorasib is the presence of a stereogenic axis, leading to the existence of two atropisomers. The (R)-atropisomer was found to be significantly more potent than the (S)-atropisomer. This highlights the importance of the three-dimensional arrangement of the molecule for optimal binding in the Switch-II pocket.

Quantitative SAR Data

The following tables summarize the quantitative SAR data for key analogs of Sotorasib. The primary assay used to assess cellular activity was the inhibition of ERK phosphorylation (p-ERK IC50) in the MIA PaCa-2 human pancreatic cancer cell line, which harbors the KRAS G12C mutation. Cell viability was also assessed to confirm the antiproliferative effects.

Table 1: SAR of the C4-Aryl Substituent Targeting the Cryptic Pocket

| Compound | R Group (at C4) | p-ERK IC50 (µM) in MIA PaCa-2 cells |

| 1 | Phenyl | 2.5 |

| 2 | 2-Naphthyl | 0.8 |

| 3 | 2-Fluoro-6-hydroxyphenyl | 0.05 |

Data indicates that substitution on the C4-phenyl ring, particularly with groups capable of forming hydrogen bonds, significantly improves potency.

Table 2: SAR of the Piperazine (B1678402) and Acrylamide Moiety

| Compound | Modification | p-ERK IC50 (µM) in MIA PaCa-2 cells |

| 4 | N-Acryloyl piperazine | 0.1 |

| 5 | N-Crotonoyl piperazine | 0.08 |

| Sotorasib (this compound) | (S)-2-methyl-4-acryloyl-piperazine | 0.009 |

The introduction of a methyl group on the piperazine ring, leading to Sotorasib, provided a modest but significant improvement in potency.

Table 3: Impact of Atropisomerism on Potency

| Compound | Atropisomer | p-ERK IC50 (µM) in MIA PaCa-2 cells | Cell Viability IC50 (µM) in MIA PaCa-2 cells |

| Sotorasib (this compound) | (R)-atropisomer | 0.009 | 0.009 |

| ent-Sotorasib | (S)-atropisomer | 1.2 | >10 |

The (R)-atropisomer is over 100-fold more potent than the (S)-atropisomer, demonstrating the critical importance of the specific 3D conformation for activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of Sotorasib.

p-ERK Phosphorylation Assay (Cellular Target Engagement)

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

Protocol:

-

Cell Culture: MIA PaCa-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The next day, the culture medium is replaced with a serum-free medium for 4-6 hours to reduce basal p-ERK levels. Cells are then treated with a serial dilution of the test compound for 2 hours.

-

Cell Lysis: After treatment, the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA: The levels of phosphorylated ERK (p-ERK1/2 at Thr202/Tyr204) and total ERK in the cell lysates are quantified using a sandwich ELISA kit (e.g., from Meso Scale Discovery).

-

Data Analysis: The ratio of p-ERK to total ERK is calculated for each treatment condition. The data is then normalized to the vehicle-treated control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (Antiproliferative Activity)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: MIA PaCa-2 cells are seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using a non-linear regression model.

Logical Workflow for SAR Study

The discovery of Sotorasib followed a logical and iterative process of design, synthesis, and testing. This workflow is typical for a structure-based drug discovery program.

Conclusion

The successful development of Sotorasib is a testament to the power of structure-based drug design and a deep understanding of the structural-activity relationships that govern molecular recognition. The strategic targeting of the cryptic Switch-II pocket and the meticulous optimization of the molecule's three-dimensional structure were key to achieving the desired potency and selectivity. This in-depth guide provides a framework for understanding the core principles behind the discovery of this first-in-class KRAS G12C inhibitor and serves as a valuable resource for the continued development of novel cancer therapeutics.

The Structural-Activity Relationship of Sotorasib (AMG 511): A Technical Deep Dive into the First-in-Class KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Sotorasib (formerly AMG 511, marketed as Lumakras®) represents a landmark achievement in oncology, being the first approved targeted therapy for cancers harboring the KRAS G12C mutation. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) that led to the discovery of Sotorasib, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation introduces a reactive cysteine residue that became the Achilles' heel for this notorious cancer driver, paving the way for the development of covalent inhibitors.

Sotorasib emerged from a structure-guided drug discovery campaign that aimed to develop a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. The key to its success lies in the molecule's ability to form an irreversible covalent bond with the mutant cysteine-12, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream signaling cascade that drives tumor growth and proliferation.

The KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state. This results in the persistent activation of downstream signaling pathways, most notably the MAPK (RAF-MEK-ERK) pathway, which promotes cell proliferation.

Sotorasib selectively targets the inactive, GDP-bound conformation of KRAS G12C. It binds to a cryptic pocket, termed the Switch-II pocket, and forms a covalent bond with the thiol group of the cysteine-12 residue. This irreversible binding traps KRAS G12C in its inactive state, effectively shutting down the oncogenic signaling.

Structural Activity Relationship (SAR) of this compound

The development of Sotorasib involved the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The core of the SAR studies revolved around a quinazolinone scaffold. The key structural features and their impact on activity are summarized below.

Core Scaffold and Cryptic Pocket Engagement

A pivotal moment in the discovery of Sotorasib was the identification of a cryptic pocket near the Switch-II region of KRAS G12C, formed by the residues H95, Y96, and Q99. Exploiting this pocket with bulky substituents at the C4 position of the quinazolinone core was crucial for enhancing potency.

The Acrylamide Warhead

The acrylamide group serves as the covalent "warhead" that irreversibly binds to the cysteine-12 residue of the mutant KRAS protein. The linker connecting the acrylamide to the core scaffold was optimized for length and flexibility to ensure proper positioning for the covalent reaction.

Atropisomerism and its Impact on Potency

A key feature of Sotorasib is the presence of a stereogenic axis, leading to the existence of two atropisomers. The (R)-atropisomer was found to be significantly more potent than the (S)-atropisomer. This highlights the importance of the three-dimensional arrangement of the molecule for optimal binding in the Switch-II pocket.

Quantitative SAR Data

The following tables summarize the quantitative SAR data for key analogs of Sotorasib. The primary assay used to assess cellular activity was the inhibition of ERK phosphorylation (p-ERK IC50) in the MIA PaCa-2 human pancreatic cancer cell line, which harbors the KRAS G12C mutation. Cell viability was also assessed to confirm the antiproliferative effects.

Table 1: SAR of the C4-Aryl Substituent Targeting the Cryptic Pocket

| Compound | R Group (at C4) | p-ERK IC50 (µM) in MIA PaCa-2 cells |

| 1 | Phenyl | 2.5 |

| 2 | 2-Naphthyl | 0.8 |

| 3 | 2-Fluoro-6-hydroxyphenyl | 0.05 |

Data indicates that substitution on the C4-phenyl ring, particularly with groups capable of forming hydrogen bonds, significantly improves potency.

Table 2: SAR of the Piperazine and Acrylamide Moiety

| Compound | Modification | p-ERK IC50 (µM) in MIA PaCa-2 cells |

| 4 | N-Acryloyl piperazine | 0.1 |

| 5 | N-Crotonoyl piperazine | 0.08 |

| Sotorasib (this compound) | (S)-2-methyl-4-acryloyl-piperazine | 0.009 |

The introduction of a methyl group on the piperazine ring, leading to Sotorasib, provided a modest but significant improvement in potency.

Table 3: Impact of Atropisomerism on Potency

| Compound | Atropisomer | p-ERK IC50 (µM) in MIA PaCa-2 cells | Cell Viability IC50 (µM) in MIA PaCa-2 cells |

| Sotorasib (this compound) | (R)-atropisomer | 0.009 | 0.009 |

| ent-Sotorasib | (S)-atropisomer | 1.2 | >10 |

The (R)-atropisomer is over 100-fold more potent than the (S)-atropisomer, demonstrating the critical importance of the specific 3D conformation for activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of Sotorasib.

p-ERK Phosphorylation Assay (Cellular Target Engagement)

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

Protocol:

-

Cell Culture: MIA PaCa-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The next day, the culture medium is replaced with a serum-free medium for 4-6 hours to reduce basal p-ERK levels. Cells are then treated with a serial dilution of the test compound for 2 hours.

-

Cell Lysis: After treatment, the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA: The levels of phosphorylated ERK (p-ERK1/2 at Thr202/Tyr204) and total ERK in the cell lysates are quantified using a sandwich ELISA kit (e.g., from Meso Scale Discovery).

-

Data Analysis: The ratio of p-ERK to total ERK is calculated for each treatment condition. The data is then normalized to the vehicle-treated control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (Antiproliferative Activity)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: MIA PaCa-2 cells are seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using a non-linear regression model.

Logical Workflow for SAR Study

The discovery of Sotorasib followed a logical and iterative process of design, synthesis, and testing. This workflow is typical for a structure-based drug discovery program.

Conclusion

The successful development of Sotorasib is a testament to the power of structure-based drug design and a deep understanding of the structural-activity relationships that govern molecular recognition. The strategic targeting of the cryptic Switch-II pocket and the meticulous optimization of the molecule's three-dimensional structure were key to achieving the desired potency and selectivity. This in-depth guide provides a framework for understanding the core principles behind the discovery of this first-in-class KRAS G12C inhibitor and serves as a valuable resource for the continued development of novel cancer therapeutics.

Sotorasib (AMG 510): A Paradigm Shift in Targeting KRAS

An In-Depth Technical Guide to the Discovery and Development of Sotorasib (AMG 510), a Landmark KRAS G12C Inhibitor

A Note on Nomenclature: The designation "AMG 511" has been associated with a pan-class I PI3K inhibitor in early-stage development. However, the groundbreaking and widely researched molecule developed by Amgen for targeting the KRAS G12C mutation was initially designated AMG 510 and is now known as Sotorasib. Given the significant impact and extensive data available for Sotorasib, this guide will focus on its discovery and development, as it is likely the intended subject of interest. A summary of the available information on the PI3K inhibitor this compound is provided in a separate section for clarity.

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology due to its high affinity for GTP/GDP and the absence of discernible binding pockets.[1] The discovery and development of Sotorasib represents a pivotal breakthrough in cancer therapeutics, offering the first approved targeted therapy for tumors harboring the KRAS G12C mutation.

Discovery and Optimization

The journey to Sotorasib began with the identification of a transient, cryptic pocket on the surface of the KRAS G12C protein, known as the switch-II pocket.[2] This pocket is accessible only when the protein is in its inactive, GDP-bound state. Researchers at Amgen screened extensive compound libraries and utilized structure-based design to develop molecules that could bind to this pocket. A key feature of the KRAS G12C mutation is the presence of a cysteine residue at codon 12, which is not present in the wild-type protein.[3] This unique cysteine residue provided an anchor for a covalent inhibitor.

Through extensive optimization of a series of molecules that could bind to a groove near histidine 95 (H95), Sotorasib (AMG 510) emerged as the lead candidate.[4] Sotorasib is an acrylamide-containing compound that forms an irreversible covalent bond with the thiol group of the cysteine-12 residue in KRAS G12C.[5][6] This covalent interaction, combined with non-covalent interactions within the switch-II pocket, locks the KRAS G12C protein in its inactive state, preventing its interaction with downstream effector proteins.[3][7]

Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), which is crucial for cell proliferation, differentiation, and survival.[5][6] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active, GTP-bound state.[6] This results in the continuous activation of downstream signaling pathways, driving uncontrolled cell growth and tumorigenesis.

Sotorasib selectively and irreversibly binds to the cysteine residue of KRAS G12C in its inactive GDP-bound state.[7][8] This covalent binding prevents the exchange of GDP for GTP, effectively trapping the KRAS G12C protein in an "off" state.[7] By inhibiting the reactivation of KRAS G12C, Sotorasib blocks downstream signaling through the MAPK pathway, leading to the suppression of tumor cell growth and the induction of apoptosis.[3][8]

Signaling Pathway

Caption: Sotorasib's inhibition of the KRAS G12C signaling pathway.

Preclinical Studies

Sotorasib demonstrated potent and selective activity in preclinical models harboring the KRAS G12C mutation.

In cell viability assays, Sotorasib effectively inhibited the growth of KRAS G12C-mutant cancer cell lines with half-maximal inhibitory concentrations (IC50) ranging from 0.004 µM to 0.032 µM.[3] Furthermore, Sotorasib treatment led to a significant reduction in the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector in the MAPK pathway, confirming its on-target activity.[3]

| Cell Line | Cancer Type | KRAS G12C IC50 (µM) |

| NCI-H358 | Non-Small Cell Lung Cancer | ~0.007 |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |

| SW837 | Colorectal Cancer | ~0.011 |

Note: The IC50 values are approximate and compiled from publicly available data. Specific values can vary between experiments.

In mouse xenograft models of KRAS G12C-mutant tumors, orally administered Sotorasib induced tumor regression in a dose-dependent manner.[3] These studies established the in vivo anti-tumor activity of Sotorasib and supported its advancement into clinical trials.

Clinical Development

The CodeBreaK clinical trial program was designed to evaluate the safety and efficacy of Sotorasib in patients with KRAS G12C-mutant solid tumors.[9]

The pivotal Phase 1/2 CodeBreaK 100 trial enrolled patients with heavily pretreated, advanced KRAS G12C-mutant solid tumors. In patients with non-small cell lung cancer (NSCLC), Sotorasib demonstrated a high objective response rate and durable clinical benefit.[2]

| Metric | Value (NSCLC Cohort) |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Overall Survival (OS) | 12.5 months |

Data from the CodeBreaK 100 trial in patients with advanced KRAS G12C-mutant NSCLC.

These promising results led to the accelerated approval of Sotorasib by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[3]

Experimental Protocols

-

Cell Seeding: KRAS G12C-mutant cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Sotorasib or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.

-

Cell Implantation: A suspension of KRAS G12C-mutant cancer cells is subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives Sotorasib orally at a specified dose and schedule, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.

Experimental Workflow

Caption: A simplified workflow for the development of Sotorasib.

This compound: A Pan-Class I PI3K Inhibitor

Separate from Sotorasib (AMG 510), Amgen also developed a molecule designated this compound, a potent and orally available pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks).[10]